molecular formula C23H18N4O4S2 B2988231 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide CAS No. 864859-34-7

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide

Cat. No. B2988231
CAS RN: 864859-34-7
M. Wt: 478.54
InChI Key: LOTSZZDIFWHIEC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an acetyl group, a benzothiazole group, a tetrahydrothienopyridine group, and a nitrobenzamide group . These groups suggest that the compound may have interesting chemical properties and potential applications in areas such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The benzothiazole group would likely contribute to aromaticity, while the nitro group could introduce polarity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the nitro group is often involved in redox reactions, while the benzothiazole group might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its polarity and potentially its solubility in polar solvents .

Scientific Research Applications

I conducted several searches to find specific scientific research applications for the compound N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide, also known as N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-nitrobenzamide. Unfortunately, the searches did not yield specific information about this compound’s applications in scientific research.

Antimicrobial Activity

Thiazole compounds have been shown to possess significant antimicrobial potential. For example, certain derivatives have demonstrated good inhibitory activity against various microbial strains .

Anti-inflammatory and Analgesic Activities

Some thiazole derivatives exhibit notable anti-inflammatory and analgesic properties .

Antitumor and Cytotoxic Activity

Thiazole compounds have been synthesized and reported to show cytotoxicity activity on human tumor cell lines .

Antidiabetic Activity

Derivatives of thiazole have been evaluated for their antidiabetic activity through mechanisms such as α-amylase inhibition .

Anti-tubercular Activity

Recent synthetic developments of benzothiazole-based compounds have highlighted their potential as anti-tubercular agents with in vitro and in vivo activity .

These are general categories of applications for thiazole compounds. The specific compound may have similar or different applications depending on its unique chemical structure and properties. If you have access to more detailed scientific literature or databases, they may provide more precise information on this compound’s applications.

Medicinal Chemistry Research BMC Chemistry Medicinal Chemistry Research RSC Advances

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its biological activity, optimizing its synthesis, or studying its reactivity .

properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4S2/c1-13(28)26-11-10-16-19(12-26)33-23(20(16)22-24-17-4-2-3-5-18(17)32-22)25-21(29)14-6-8-15(9-7-14)27(30)31/h2-9H,10-12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTSZZDIFWHIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide

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